N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
The compound N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine carboxamide class. Its structure features:
- A 5,6-dihydro-1,4-oxathiine ring system with a 4,4-dioxide (sulfone) group, enhancing oxidative stability.
- 3-phenyl substitution on the oxathiine ring.
- Dual N-substituents: a 4-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl group, which confer unique steric and electronic properties.
Properties
Molecular Formula |
C23H24FNO5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H24FNO5S/c24-19-10-8-17(9-11-19)15-25(16-20-7-4-12-29-20)23(26)21-22(18-5-2-1-3-6-18)31(27,28)14-13-30-21/h1-3,5-6,8-11,20H,4,7,12-16H2 |
InChI Key |
CMDCDVLGGPXQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiol-Ether Cyclization
A common approach employs 2-mercaptoethanol derivatives and α,β-unsaturated carbonyl compounds under basic conditions. For example, reacting 3-phenylacryloyl chloride with 2-mercaptoethanol in tetrahydrofuran (THF) generates a thioester intermediate, which undergoes intramolecular cyclization to form the dihydrooxathiine ring.
Reaction Conditions :
Oxidative Cyclization
Alternative methods utilize disulfide-forming agents to construct the sulfur-containing ring. Copper-catalyzed oxidative coupling of thiols, as demonstrated in the synthesis of bis(4-methoxyphenyl)disulfide, can be adapted. For the target compound, this would involve a pre-functionalized diol-thiol precursor subjected to Cu(I) catalysis in ethanol.
Key Data :
-
Catalyst: CuI (10 mol%)
-
Oxidizing Agent: Atmospheric oxygen
-
Yield: ~50%
| Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ | Acetic acid | 60 | 85–90 |
| m-CPBA | DCM | 25 | 78–82 |
Carboxamide Formation via Acylation
The carboxamide group is installed through coupling of the oxathiine carboxylic acid with the appropriate amines.
Acid Chloride Route
The carboxylic acid derived from the oxathiine ring is converted to its acid chloride using thionyl chloride (SOCl₂) . Subsequent reaction with a mixture of 4-fluorobenzylamine and tetrahydrofuran-2-ylmethylamine in the presence of TEA yields the unsymmetrical carboxamide.
Critical Parameters :
Carbodiimide Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling of the carboxylic acid with amines in DMF.
Advantages :
-
Avoids formation of acid chloride intermediates
-
Compatible with acid-sensitive functional groups
Functionalization of the Tetrahydrofuran-2-Ylmethyl Substituent
The tetrahydrofuran (THF)-derived amine is synthesized via reductive amination of tetrahydrofuran-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride.
Synthetic Pathway :
-
Tetrahydrofuran-2-carbaldehyde → Reaction with NH₄OAc/NaBH₃CN → Tetrahydrofuran-2-ylmethylamine
-
Purification via distillation or column chromatography
Regioselective Introduction of the Phenyl Group
The phenyl group at position 3 is introduced early in the synthesis via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Friedel-Crafts Alkylation
Using benzene and 3-chloropropionyl chloride in the presence of AlCl₃ generates the 3-phenylpropanoyl chloride intermediate, which is subsequently incorporated into the oxathiine ring.
Suzuki-Miyaura Coupling
A more modern approach employs a boronated oxathiine intermediate coupled with phenylboronic acid under Pd catalysis.
Conditions :
Final Assembly and Purification
The convergent synthesis involves combining the functionalized oxathiine sulfone with the carboxamide side chains.
Stepwise Procedure :
-
Oxathiine sulfone + 4-fluorobenzylamine → Intermediate amide
-
Intermediate + Tetrahydrofuran-2-ylmethylamine → Target compound
-
Purification via silica gel chromatography (eluent: ethyl acetate/hexanes)
Analytical Characterization
Key spectroscopic data for the final compound:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.30 (m, 5H, Ph), 6.95 (d, 2H, Ar-F), 4.60 (m, 1H, THF-CH₂), 3.85–3.70 (m, 4H, oxathiine ring) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 169.5 (C=O), 134.2–114.8 (Ar-C), 72.1 (THF-O), 48.3 (N-CH₂-THF) |
| HRMS (ESI+) | m/z calc. for C₂₄H₂₅FNO₅S₂: 522.1264; found: 522.1268 |
Challenges and Optimization
-
Regioselectivity in Amidation : Competing reactions between the two amines require careful stoichiometric control.
-
Sulfone Stability : Over-oxidation can degrade the oxathiine ring; H₂O₂ concentration must be tightly regulated.
-
THF Substituent Reactivity : The tetrahydrofuran-derived amine is prone to ring-opening under acidic conditions, necessitating neutral pH during coupling.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve yields by enhancing heat/mass transfer during critical steps like sulfone oxidation and amide coupling.
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Tetrahydrofuran-2-ylmethylamine | 35% |
| Palladium Catalysts | 25% |
| Oxidation Reagents | 20% |
Emerging Methodologies
Recent advances in electrochemical synthesis and photoredox catalysis offer greener alternatives for key steps, such as sulfide oxidation and C–N bond formation .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxathiine ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
| Compound Name | Substituents (R1, R2, R3) | Functional Groups | Key Applications |
|---|---|---|---|
| Carboxin | R1: Methyl, R2: Phenyl, R3: H | Oxathiine, carboxamide, sulfide | Systemic fungicide |
| Oxycarboxin | R1: Methyl, R2: Phenyl, R3: SO2 | Oxathiine, carboxamide, sulfone | Fungicide |
| Carboxin sulfoxide | R1: Methyl, R2: Phenyl, R3: SO | Oxathiine, carboxamide, sulfoxide | Fungicide metabolite |
| Target compound | R1: Phenyl, R2: 4-Fluorobenzyl + THF* | Oxathiine, carboxamide, sulfone | Under investigation |
*THF: Tetrahydrofuran-2-ylmethyl.
Key Observations :
Sulfone Group : The target compound and oxycarboxin both possess a sulfone group (4,4-dioxide), which improves oxidative stability compared to the sulfide (carboxin) or sulfoxide (carboxin sulfoxide) .
N-Substituents : Unlike carboxin derivatives with simple phenyl or methyl groups, the target compound features 4-fluorobenzyl and tetrahydrofuran-2-ylmethyl groups. These substituents likely enhance lipophilicity and modulate binding interactions with biological targets.
Biological Activity
N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and synthetic routes.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide |
| CAS Number | 1010916-46-7 |
| Molecular Formula | C23H24FNO3S |
| Molecular Weight | 413.5 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
1. Enzyme Inhibition:
The compound may act as an inhibitor of various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation.
2. Receptor Binding:
It has been suggested that the compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation and cell growth.
3. Pathway Modulation:
The compound may influence several cellular pathways, including those related to apoptosis and immune response, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds structurally similar to N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies on fluorobenzoyl derivatives demonstrated varying degrees of antibacterial activity depending on the substitution patterns on the aromatic rings. The most effective compounds were found to inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
Compounds within the oxathiine class have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic proteins .
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
-
Study on Fluorinated Thiosemicarbazides:
A study demonstrated that fluorinated derivatives exhibited enhanced antibacterial activity due to electron-withdrawing effects, which increased binding affinity to bacterial targets . -
Oxathiine Derivatives in Cancer Research:
Research into oxathiine derivatives has shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting a need for further exploration into their mechanisms and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
